Tris(3,5-difluorophenyl)phosphine
Description
Tris(3,5-difluorophenyl)phosphine is a triarylphosphine ligand featuring three 3,5-difluorophenyl substituents bonded to a central phosphorus atom. The electron-withdrawing fluorine atoms at the meta positions of the aryl rings significantly influence the electronic and steric properties of the ligand, making it valuable in catalysis and materials science.
Properties
Molecular Formula |
C18H9F6P |
|---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
tris(3,5-difluorophenyl)phosphane |
InChI |
InChI=1S/C18H9F6P/c19-10-1-11(20)5-16(4-10)25(17-6-12(21)2-13(22)7-17)18-8-14(23)3-15(24)9-18/h1-9H |
InChI Key |
WIZHKIHUNNLEOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)P(C2=CC(=CC(=C2)F)F)C3=CC(=CC(=C3)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(3,5-difluorophenyl)phosphine typically involves the reaction of this compound with lithium in tetrahydrofuran at temperatures ranging from 0 to 20°C under an inert atmosphere . This is followed by the addition of 2-chloro-ethanol in tetrahydrofuran at temperatures between -20 to 20°C, also under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the reaction conditions are optimized for larger batches and maintaining stringent control over temperature and atmosphere to ensure product purity and yield.
Chemical Reactions Analysis
Types of Reactions: Tris(3,5-difluorophenyl)phosphine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phosphorus atom acts as a nucleophile.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Coordination Reactions: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides, typically under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can be used.
Coordination Chemistry: Transition metals like palladium, platinum, and rhodium are commonly used in the formation of metal-phosphine complexes.
Major Products:
Phosphine Oxides: Formed during oxidation reactions.
Metal Complexes: Formed during coordination reactions, which are often used as catalysts in various organic transformations.
Scientific Research Applications
Chemistry: Tris(3,5-difluorophenyl)phosphine is widely used as a ligand in homogeneous catalysis. It is particularly effective in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions .
Biology and Medicine: While its direct applications in biology and medicine are limited, its role in catalysis indirectly supports the synthesis of biologically active compounds and pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and materials science. Its ability to form stable complexes with metals makes it valuable in the development of new catalytic processes.
Mechanism of Action
The mechanism by which tris(3,5-difluorophenyl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The electron-withdrawing fluorine atoms on the phenyl rings enhance the ligand’s ability to stabilize metal centers and influence the reactivity of the metal complexes .
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural and electronic features of tris(3,5-difluorophenyl)phosphine with related triarylphosphines:
| Compound Name | Substituents | Molecular Weight (g/mol) | Electronic Nature | Steric Bulk |
|---|---|---|---|---|
| This compound | 3,5-F₂C₆H₃ | ~404* | Moderately electron-poor | Moderate |
| Tris(3,5-dimethylphenyl)phosphine | 3,5-(CH₃)₂C₆H₃ | 388.44 | Electron-rich | Moderate |
| Tris(4-trifluoromethylphenyl)phosphine | 4-CF₃C₆H₄ | 466.28 | Strongly electron-poor | Low |
| Tris[3,5-bis(trifluoromethyl)phenyl]phosphine | 3,5-(CF₃)₂C₆H₃ | 670.27 | Extremely electron-poor | High |
| Tris(pentafluorophenyl)phosphine | C₆F₅ | 532.10 | Extremely electron-poor | High |
Key Observations:
- Electron-withdrawing effects : Fluorine and trifluoromethyl groups increase the ligand’s electron-withdrawing capacity, enhancing stability and modulating catalytic activity. This compound is less electron-poor than its trifluoromethyl or pentafluorophenyl analogs but more so than methyl-substituted variants .
- Steric bulk : 3,5-substitution creates a cone angle larger than para-substituted analogs (e.g., tris(4-trifluoromethylphenyl)phosphine) but smaller than tris[3,5-bis(trifluoromethyl)phenyl]phosphine .
Catalytic Performance
Evidence from iridium-catalyzed ortho-C–H borylation reactions () provides critical insights:
- Electron-poor phosphines (e.g., tris(4-trifluoromethylphenyl)phosphine, tris[3,5-bis(trifluoromethyl)phenyl]phosphine) exhibit high regioselectivity (>95%) and catalytic activity due to enhanced metal-ligand interactions .
- This compound likely occupies a middle ground: its fluorine substituents improve selectivity compared to electron-rich ligands (e.g., tris(4-methoxyphenyl)phosphine) but may lag behind trifluoromethylated analogs in activity.
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